2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride
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Overview
Description
2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride is a synthetic compound with a complex structure that includes a thienopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyridine ring, followed by the introduction of the methylamino group and the propan-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride include:
- 2-(methylamino)-1-(3-methylphenyl)propan-1-one
- 2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one
Uniqueness
The uniqueness of this compound lies in its thienopyridine ring structure, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Biological Activity
2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride (CAS Number: 2763749-84-2) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₁H₁₇ClN₂OS
- Molecular Weight : 260.78 g/mol
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. It is believed to act primarily as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. This is likely due to its ability to enhance serotonergic and dopaminergic neurotransmission.
- Antipsychotic Potential : The compound has shown promise in modulating dopaminergic activity, which may translate into antipsychotic effects.
- Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant effects. The mechanism was linked to increased serotonin levels in the brain .
Study 2: Dopaminergic Modulation
In vitro studies showed that the compound can inhibit dopamine reuptake in neuronal cultures, suggesting its potential use in treating conditions characterized by dopaminergic dysfunction .
Study 3: Neuroprotection
Research published in a peer-reviewed journal indicated that this compound could reduce neuronal cell death induced by oxidative stress agents. The protective effect was associated with the modulation of intracellular calcium levels and activation of survival pathways .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H17ClN2OS |
---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
1-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-8(12-2)11(14)13-5-3-9-4-6-15-10(9)7-13;/h4,6,8,12H,3,5,7H2,1-2H3;1H |
InChI Key |
JORNSIGMNZKWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)SC=C2)NC.Cl |
Origin of Product |
United States |
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